
Dysprosium--indium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–indium (1/3) is a compound formed by the combination of dysprosium and indium in a 1:3 ratio. Dysprosium is a rare-earth element with the symbol Dy and atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, on the other hand, is a post-transition metal with the symbol In and atomic number 49, known for its malleability and ability to form various complexes
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (1/3) typically involves the coprecipitation of their hydroxides from solutions of their nitrate and chloride salts using ammonia . The resulting hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of indium and dysprosium .
Industrial Production Methods: Industrial production of dysprosium–indium (1/3) may involve ion-exchange and solvent extraction techniques to separate dysprosium and indium ions from their respective ores . These processes selectively separate the elements based on their chemical properties, followed by coprecipitation and thermal decomposition to obtain the desired compound.
Types of Reactions:
Oxidation: Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
Substitution: Dysprosium and indium can undergo substitution reactions with halogens to form their respective halides.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products Formed:
- Dysprosium(III) oxide (Dy₂O₃)
- Indium metal (In)
- Dysprosium halides (DyX₃, where X = F, Cl, Br, I)
- Indium halides (InX₃, where X = F, Cl, Br, I)
科学的研究の応用
Chemistry: Dysprosium–indium (1/3) is used in the synthesis of advanced materials, including nanodispersed mixed oxides, which have applications in catalysis and materials science .
Biology and Medicine: Indium complexes are known for their antimicrobial, anticancer, and radiopharmaceutical applications . Dysprosium’s high magnetic susceptibility makes it useful in magnetic resonance imaging (MRI) contrast agents .
Industry: The compound is used in the production of high-performance magnets, control rods in nuclear reactors, and data storage devices due to its magnetic properties .
Molecular Targets and Pathways:
類似化合物との比較
Dysprosium–gallium (1/3): Similar magnetic properties but different chemical reactivity due to gallium’s lower atomic number.
Dysprosium–aluminum (1/3): Used in similar applications but has different thermal and mechanical properties.
Indium–gadolinium (1/3): Similar applications in medical imaging but different magnetic properties due to gadolinium’s higher atomic number.
Uniqueness: Dysprosium–indium (1/3) stands out due to its combination of high magnetic susceptibility from dysprosium and the versatile chemical reactivity of indium, making it suitable for a wide range of applications in both scientific research and industry.
特性
CAS番号 |
12159-24-9 |
|---|---|
分子式 |
DyIn3 |
分子量 |
506.95 g/mol |
InChI |
InChI=1S/Dy.3In |
InChIキー |
VAODXMAZRNUEAA-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[In].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


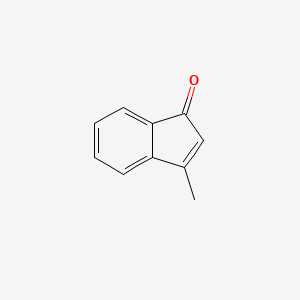

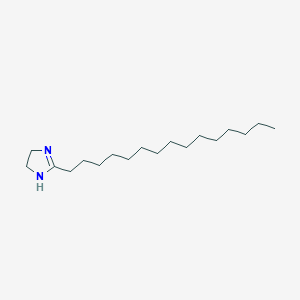
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
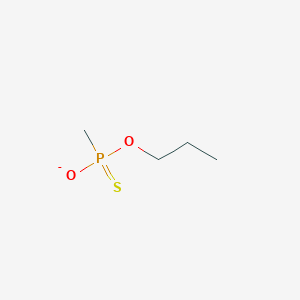
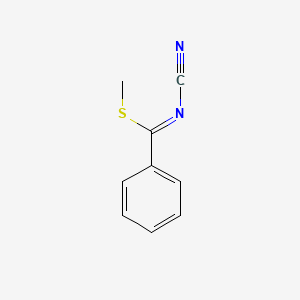

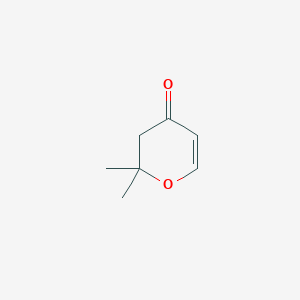
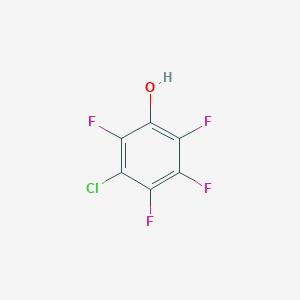
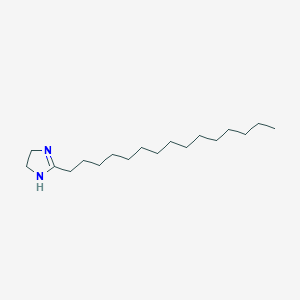
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
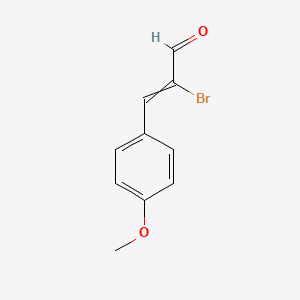
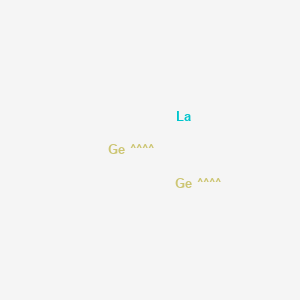
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
